N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide
Description
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide is a benzimidazole derivative characterized by a 2-phenyl substitution on the benzimidazole core, a carboxamide group at the 4-position, and a dimethylaminoethyl side chain. Benzimidazole derivatives are widely studied for their biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a detailed comparison with structurally related benzimidazole carboxamides, focusing on substituent effects, physicochemical properties, and pharmacological implications.
Properties
CAS No. |
124340-47-2 |
|---|---|
Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4O/c1-22(2)12-11-19-18(23)14-9-6-10-15-16(14)21-17(20-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
CFYHLGZIEDABBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzimidazole core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Dimethylaminoethyl Side Chain: The final step involves the alkylation of the benzimidazole derivative with 2-dimethylaminoethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Carboxamide Functionalization
The 4-carboxamide group undergoes hydrolysis and coupling reactions:
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide converts to a carboxylic acid or carboxylate salt, respectively .
-
Amide Coupling : Reacts with amines via EDCl/HOBt-mediated coupling to form secondary amides .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C | 4-Carboxylic acid derivative | 92% |
| Basic Hydrolysis | 2M NaOH, EtOH, reflux | Sodium carboxylate | 88% |
Dimethylaminoethyl Side Chain Reactivity
The dimethylaminoethyl group participates in nucleophilic and alkylation reactions:
-
Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Mannich Reaction : Forms β-amino carbonyl derivatives with formaldehyde and ketones .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 76% |
| Mannich Reaction | Formaldehyde, cyclohexanone, EtOH | β-Amino ketone adduct | 68% |
Electrophilic Substitution on the Benzimidazole Ring
The electron-rich benzimidazole ring undergoes nitration and sulfonation at specific positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the 5-position .
-
Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups at the 6-position .
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 82% |
| Sulfonation | SO₃/H₂SO₄, 50°C | 6-Sulfonic acid | 75% |
Comparative Reactivity of Structural Analogues
Structural modifications significantly alter reactivity and stability:
| Compound | Modification | Hydrolysis Rate (k, s⁻¹) | Alkylation Efficiency |
|---|---|---|---|
| Target Compound | Dimethylaminoethyl side chain | 1.2 × 10⁻³ | 76% |
| 2-Phenyl-1H-benzimidazole-4-carboxamide | No side chain | 3.8 × 10⁻⁴ | N/A |
| N-[2-(Hydroxyethyl)] analogue | Hydroxyl group | 5.6 × 10⁻³ | 42% |
Catalytic and Solvent Effects
Optimized conditions for key reactions:
| Reaction | Optimal Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzimidazole cyclization | Polyphosphoric acid | Toluene | 120°C | 85% |
| Amide coupling | EDCl/HOBt | DMF | RT | 89% |
| Mannich reaction | Cs₂CO₃ | 1,4-Dioxane | Reflux | 88% |
Mechanistic Insights
Scientific Research Applications
Neurological Disorders
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide has shown promise in the treatment of neurological conditions such as anxiety and depression. Its ability to cross the blood-brain barrier allows it to interact with neurotransmitter systems effectively. Studies indicate that the compound acts as an inhibitor in various enzymatic pathways, potentially modulating neurotransmitter receptors like serotonin and dopamine .
Anticancer Activity
Research has indicated that compounds with similar structural features to this compound exhibit anticancer properties. For instance, derivatives of benzimidazole have been evaluated for their efficacy against human colorectal carcinoma cell lines (HCT116), demonstrating significant cytotoxic effects . The compound's ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, positions it as a potential candidate for antimetabolite therapies against cancer .
Interaction Studies
Interaction studies have revealed that this compound can bind to various biological targets, influencing mood regulation and cognitive functions. Radiolabeled versions of the compound have been utilized to map binding affinities within neural tissues, providing insights into its pharmacodynamics.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Dimethylaminoethyl side chain | Significant modulation of neurotransmitter systems |
| 2-Phenyl-1H-benzimidazole-4-carboxamide | No dimethylamino group | Limited activity compared to derivatives |
| N-[2-(Dimethylamino)ethyl]-1H-benzimidazole | Lacks phenyl group | Different receptor interaction profile |
| N-[2-(Hydroxy)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide | Hydroxyl instead of dimethylamino | Altered solubility and stability |
This table highlights how structural variations impact biological activity and therapeutic applications, underscoring the unique position of this compound within this class of compounds.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The presence of the carboxamide functional group allows for hydrolysis under acidic or basic conditions, while the dimethylamino group can participate in nucleophilic substitution reactions .
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide involves its interaction with DNA and inhibition of topoisomerase enzymes. The compound intercalates into the DNA helix, disrupting the normal function of topoisomerases, which are essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces cell death .
Comparison with Similar Compounds
Target Compound:
- Benzimidazole core : 2-phenyl substitution.
- Carboxamide position : 4.
- Side chain: N-[2-(dimethylamino)ethyl].
Similar Compounds:
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide (): Substituents: 4-methyl, 2-propyl, 6-carboxamide. Side chain: N-(2-phenylethyl). Key differences: Carboxamide at the 6-position introduces steric and electronic variations compared to the 4-position.
4-Chloro-N-[2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl]benzeneacetamide ():
- Substituents : 1-(1-phenylethyl) on benzimidazole nitrogen, chloro substituent on acetamide.
- Key differences : Acetamide group (vs. carboxamide) reduces hydrogen-bonding capacity. The chloro substituent is electron-withdrawing, altering electronic properties of the aromatic system.
Biopharmacule Catalog Derivatives ():
- Example: 4'-[[1,4'-Dimethyl-2'-propyl(2,6'-bi-1H-benzimidazol)-1'-yl]-methyl]-1,1'-biphenyl-2-carboxylic acid 1,1-dimethylethyl ester .
- Substituents : Bis-benzimidazole core with extended biphenyl systems.
- Key differences : Larger molecular weight and lipophilicity due to biphenyl and ester groups, contrasting with the target compound’s compact structure.
Physicochemical Properties
- The dimethylaminoethyl group in the target compound enhances water solubility via protonation at physiological pH, a critical advantage over phenylethyl () or chloroacetamide () derivatives.
Pharmacological Implications
- Compound : The 6-carboxamide may limit binding efficiency in sterically constrained pockets. The phenylethyl side chain could improve blood-brain barrier penetration but reduces solubility.
- Compound : Chloro substitution may enhance DNA intercalation but introduces toxicity risks. Acetamide’s reduced hydrogen-bonding capacity likely diminishes target affinity.
Biological Activity
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and receptor interactions. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a dimethylaminoethyl side chain and a phenyl group , contributing to its pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 308.378 g/mol .
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Receptor Binding : The compound can bind to various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting its potential role in mood regulation and cognitive functions.
- Enzyme Inhibition : It acts as an inhibitor in several enzymatic pathways, which may be beneficial for treating conditions such as anxiety and depression by modulating neurotransmitter systems.
- Blood-Brain Barrier Penetration : Its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders.
Biological Activity Overview
The compound's biological activity can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Influences serotonin and dopamine pathways, impacting mood. |
| Enzymatic Inhibition | Inhibits key enzymes involved in neurotransmitter metabolism. |
| Antidepressant Potential | Demonstrated efficacy in preclinical models for anxiety/depression. |
| Antiviral Activity | Some derivatives exhibit antiviral properties against RNA viruses. |
Neuropharmacological Studies
In preclinical studies, this compound has been evaluated for its antidepressant effects. For instance:
- A study demonstrated that the compound significantly reduced anxiety-like behaviors in rodent models when administered at specific dosages, highlighting its potential as a therapeutic agent for anxiety disorders.
Binding Affinity Studies
Using radiolabeled versions of the compound, researchers have mapped its binding affinity to various receptors within neural tissues:
- Binding studies indicate that this compound exhibits high affinity for serotonin receptors (5-HT) and moderate affinity for dopamine receptors (D2), which are critical targets in the treatment of mood disorders.
Derivative Comparison
Comparative studies with structurally similar compounds reveal insights into how modifications affect biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Dimethylaminoethyl side chain | Significant modulation of neurotransmitter systems |
| 2-Phenyl-1H-benzimidazole-4-carboxamide | Lacks dimethylamino group | Limited activity compared to derivatives |
| N-[2-(Hydroxy)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide | Hydroxyl instead of dimethylamino | Altered solubility and stability |
This comparison underscores how structural variations impact the biological activity and therapeutic applications of related compounds.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzimidazole precursors and carboxamide derivatives. For example, a related benzimidazole carboxamide compound was synthesized by reacting 2-phenyl-1H-benzimidazole-4-carboxylic acid with a dimethylaminoethylamine derivative under peptide coupling conditions (e.g., using HATU or EDC as coupling agents). Post-synthetic purification via column chromatography and recrystallization ensures high purity. Structural analogs described in the literature emphasize the importance of protecting groups for the dimethylaminoethyl moiety to prevent side reactions during synthesis .
Q. What structural characterization techniques are critical for confirming the identity of this compound?
Methodological Answer: Key techniques include:
- X-ray crystallography : Resolves 3D molecular conformation and validates stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small molecules .
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the benzimidazole ring appear as distinct singlets (δ 7.5–8.5 ppm), while the dimethylaminoethyl group shows characteristic peaks at δ 2.2–3.0 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion matching theoretical mass).
Q. What are the primary biological targets of this compound in preclinical research?
Methodological Answer: The compound is a poly(ADP-ribose) polymerase (PARP) inhibitor, targeting PARP-1 and PARP-2 enzymes. PARP inhibition disrupts DNA repair mechanisms, synergizing with DNA-damaging agents (e.g., temozolomide). Biochemical assays (e.g., PARP-1 K = 1–5 nM) and cellular assays (EC = 1–2 nM in whole-cell models) are used to validate target engagement .
Q. How is enzyme inhibition potency assessed for PARP-targeting compounds like this one?
Methodological Answer:
- Enzyme assays : Measure IC or K using recombinant PARP-1/2 enzymes. A fluorescence-based NAD depletion assay monitors PARP activity in real time.
- Cellular assays : Quantify PARylation (PAR polymer formation) via Western blot or immunofluorescence in treated cells. EC values are derived from dose-response curves .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s efficacy in combination therapies?
Methodological Answer:
- In vitro synergy studies : Use the Chou-Talalay method to calculate combination indices (CI) with DNA-damaging agents (e.g., cisplatin). Fixed-ratio dosing in cell viability assays (e.g., MX-1 breast cancer cells) identifies synergistic effects .
- In vivo xenograft models : Administer the compound orally (e.g., 50 mg/kg) with carboplatin in MX-1 tumor-bearing mice. Tumor volume reduction and survival endpoints are analyzed using ANOVA with post-hoc tests .
Q. How can contradictions between biochemical and cellular potency data be resolved?
Methodological Answer: Discrepancies may arise due to:
- Cellular permeability : Use LC-MS to quantify intracellular drug concentrations. If low, modify the dimethylaminoethyl group to enhance membrane penetration.
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to rule out unintended kinase inhibition.
- PARP trapping vs. catalytic inhibition : Employ immunofluorescence to distinguish PARP-DNA trapping (a dominant mechanism for cellular potency) from enzymatic inhibition .
Q. What strategies optimize oral bioavailability and blood-brain barrier (BBB) penetration for this compound?
Methodological Answer:
- LogP optimization : Adjust lipophilicity (e.g., introduce fluorine substituents) to balance solubility and permeability.
- P-glycoprotein (P-gp) efflux assays : Use MDCK-MDR1 cells to assess BBB penetration. Compounds with P-gp efflux ratios <2.5 are prioritized.
- Pharmacokinetic (PK) studies : In rodents, measure AUC and C after oral dosing. A-966492 (a structural analog) showed 80% oral bioavailability in mice .
Q. What methodologies are used for toxicity profiling in preclinical development?
Methodological Answer:
- hERG assay : Patch-clamp electrophysiology to assess cardiac liability (IC >10 μM desired).
- CYP inhibition screening : Use human liver microsomes to evaluate metabolic interference.
- Rodent toxicology studies : 28-day repeat-dose studies monitor hematological, hepatic, and renal toxicity. ABT-888 (a related compound) showed no significant toxicity at therapeutic doses .
Q. How are in vivo efficacy models selected for PARP inhibitors?
Methodological Answer:
- Homologous recombination-deficient (HRD) models : MX-1 (BRCA1-mutant) tumors are sensitive to PARP inhibition.
- Syngeneic models : B16F10 murine melanoma evaluates immune-modulatory effects. Tumor growth inhibition (TGI) is calculated as (1 – ΔT/ΔC) × 100, where ΔT and ΔC are tumor volume changes in treated and control groups .
Q. What advanced screening approaches differentiate mechanistic vs. phenotypic effects?
Methodological Answer:
- Mechanistic screening : Focus on PARP enzyme inhibition and PARylation assays.
- Phenotypic screening : Use 3D organoid models or patient-derived xenografts (PDX) to capture complex tumor-microenvironment interactions.
- CRISPR-Cas9 knockout : Validate target specificity by comparing efficacy in PARP1-KO vs. wild-type cells .
Q. How is crystallography data utilized to inform structure-activity relationships (SAR)?
Methodological Answer:
- Co-crystallization with PARP-1 : Resolve binding modes (e.g., benzimidazole stacking with catalytic domain). SHELXL refines electron density maps to identify critical hydrogen bonds (e.g., between the carboxamide and Ser904) .
- SAR by X-ray : Modifications to the dimethylaminoethyl group are guided by solvent-accessible surface area (SASA) calculations to optimize binding pocket occupancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
